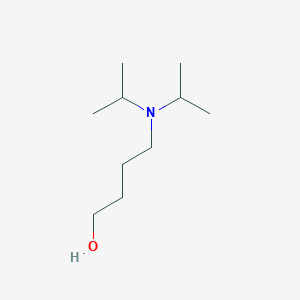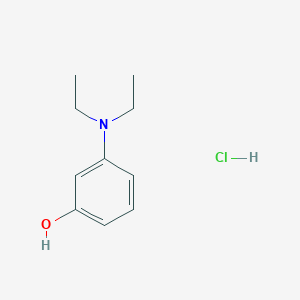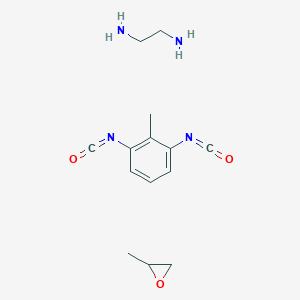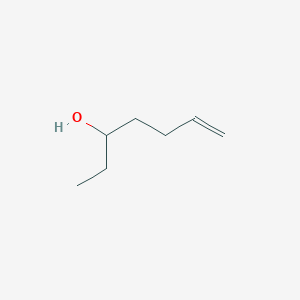
6-Hepten-3-ol
描述
6-Hepten-3-ol is an organic compound with the molecular formula C7H14O and a molecular weight of 114.1855 g/mol . It is a colorless liquid with a characteristic odor. This compound is classified as an unsaturated alcohol due to the presence of both a hydroxyl group (-OH) and a double bond within its structure.
准备方法
Synthetic Routes and Reaction Conditions: 6-Hepten-3-ol can be synthesized through various methods. One common approach involves the hydroboration-oxidation of 6-heptene. In this method, 6-heptene is first treated with borane (BH3) to form an organoborane intermediate. This intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves the same hydroboration-oxidation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Additionally, catalytic hydrogenation of 6-heptyn-3-ol can also be employed to produce this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or ketones. For example, oxidation with pyridinium chlorochromate (PCC) can convert this compound to 6-hepten-3-one.
Reduction: The compound can be reduced to form saturated alcohols. For instance, catalytic hydrogenation can convert this compound to heptan-3-ol.
Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups. For example, reaction with thionyl chloride (SOCl2) can yield 6-hepten-3-yl chloride.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4), or chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: 6-hepten-3-one.
Reduction: Heptan-3-ol.
Substitution: 6-hepten-3-yl chloride.
科学研究应用
6-Hepten-3-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the production of fragrances and flavors due to its pleasant odor. It is also employed in the manufacture of polymers and resins.
作用机制
The mechanism of action of 6-Hepten-3-ol largely depends on its interaction with biological targets. In antimicrobial studies, it is believed to disrupt the cell membrane integrity of microorganisms, leading to cell lysis and death. The hydroxyl group and the double bond in its structure play crucial roles in its reactivity and interaction with molecular targets.
相似化合物的比较
cis-3-Hexen-1-ol:
1-Hepten-3-ol: This compound has a similar structure but with the double bond located at a different position.
(3S)-1,7-bis(4-hydroxyphenyl)-(6E)-6-hepten-3-ol: A diarylheptanoid with additional phenyl groups, known for its biological activities.
Uniqueness of 6-Hepten-3-ol: this compound stands out due to its specific position of the double bond and hydroxyl group, which confer unique chemical reactivity and biological properties. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a compound of significant interest.
属性
IUPAC Name |
hept-6-en-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-3-5-6-7(8)4-2/h3,7-8H,1,4-6H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFXWEAWJVWCOBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40941569 | |
| Record name | Hept-6-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40941569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19781-77-2 | |
| Record name | 6-Hepten-3-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19781-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hepten-3-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019781772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hept-6-en-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40941569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural characterization of 6-Hepten-3-ol?
A1: While the provided abstracts don't explicitly state the molecular formula and weight of this compound, they do mention its use as a reactant in organic synthesis reactions like the Heck reaction . The name itself reveals its structure: a seven-carbon chain (hept-) with a double bond at the sixth carbon (-en-6) and a hydroxyl group (-ol) at the third carbon (3-). Spectroscopic data is not provided in the abstracts.
Q2: How is this compound used in the Heck reaction?
A2: this compound serves as a reactant in the Heck reaction with aryl bromides when catalyzed by a palladium-tetraphosphine complex . The reaction leads to the formation of arylketones, primarily 7-arylheptan-3-ones, through a coupling and double bond migration process. The selectivity of this reaction is influenced by the substituents on the aryl bromide and the choice of base.
Q3: Can you explain the influence of substituents on the aryl bromide in the Heck reaction with this compound?
A3: Research indicates that the substituents on the aryl bromide significantly affect the selectivity of the Heck reaction with this compound . Bulky and electron-rich aryl bromides tend to favor the formation of linear ketones (7-arylheptan-3-ones) via double bond migration. Conversely, electron-poor aryl bromides can lead to the formation of (E)-arylalk-1-enol derivatives or other side products. This highlights the importance of substituent effects on the reaction pathway and product distribution.
Q4: Are there any examples of stereoselective synthesis using this compound derivatives?
A4: Yes, a study demonstrated the stereoselective synthesis of (2R,3S)- and (2R,3R)-1,2-(cyclohexylidenedioxy)hept-6-en-3-ol through microbial reduction . This suggests the possibility of utilizing this compound derivatives for creating molecules with specific stereochemical configurations, which is crucial in pharmaceutical and chemical synthesis.
Q5: Are there any alternative methods for synthesizing compounds related to this compound derivatives?
A5: Yes, nickel-catalyzed homoallylation of aldehydes with 1,3-dienes offers an alternative route to synthesize compounds structurally similar to this compound derivatives, such as anti-5-methyl-1-phenyl-6-hepten-3-ol . This method highlights the versatility in synthetic approaches for accessing molecules within this chemical space.
Q6: Have any studies explored the environmental impact or degradation of this compound?
A6: The provided abstracts do not contain information regarding the environmental impact or degradation of this compound. Further research is necessary to assess its potential ecotoxicological effects and explore strategies for responsible waste management and mitigation of any negative environmental impacts.
Q7: Are there any known applications of this compound derivatives in medicinal chemistry?
A7: While the provided abstracts do not directly discuss the medicinal chemistry applications of this compound itself, they highlight the significance of structurally related diarylheptanoids found in Curcuma comosa . These compounds exhibit various biological activities, including anti-inflammatory, hepatoprotective, and estrogenic effects. This suggests that further investigation into the biological properties of this compound and its derivatives could be a promising area of research.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[(10R,11S,12R,13R,15R)-3,4,5,13,21,22,23-heptahydroxy-8,18-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-12-yl] 2-[[(10S,11S,12R,13S,15R)-3,4,5,12,22,23-hexahydroxy-8,18-dioxo-11,13-bis[(3,4,5-trihydroxybenzoyl)oxy]-9,14,17-trioxatetracyclo[17.4.0.02,7.010,15]tricosa-1(23),2,4,6,19,21-hexaen-21-yl]oxy]-3,4,5-trihydroxybenzoate](/img/structure/B34075.png)

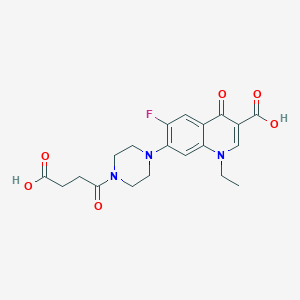
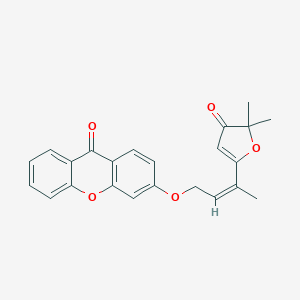
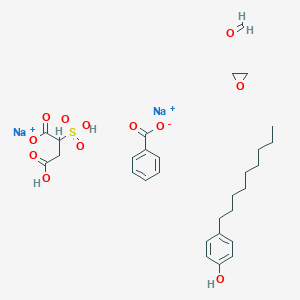
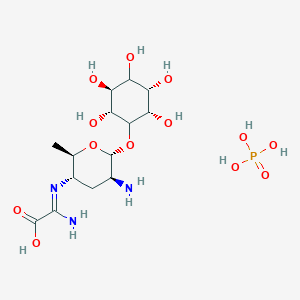
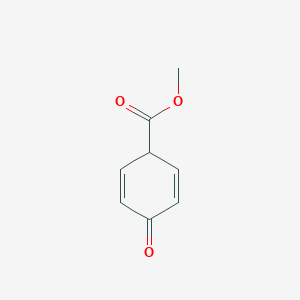
![Methyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B34090.png)
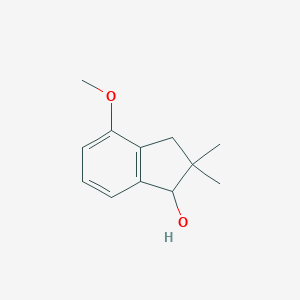
![1-[2-(diethylamino)ethyl]-1H-indole-2,3-dione](/img/structure/B34103.png)
